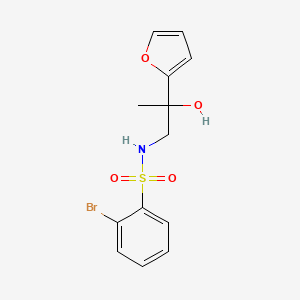

2-bromo-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-bromo-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide is an organic compound that features a bromine atom, a furan ring, and a benzenesulfonamide group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide typically involves the reaction of 2-bromobenzenesulfonyl chloride with 2-(furan-2-yl)-2-hydroxypropylamine. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for the addition of reagents, and efficient purification techniques such as recrystallization or chromatography to obtain the pure product.

化学反应分析

Enzyme Inhibition Mechanism

The compound exhibits enzyme inhibition as its primary biochemical activity. Its sulfonamide group interacts with target enzymes by binding to active sites, blocking catalytic activity.

Mechanistic Insights :

-

Binding specificity : The furan ring and bromine atom contribute to hydrophobic and electronic interactions with enzyme pockets.

-

Kinetic effects : Inhibition is likely competitive or uncompetitive, depending on the enzyme’s active site structure.

Table 2: Enzyme Targeting

| Target Type | Interaction Type | Role of Functional Groups |

|---|---|---|

| Proteases | Active site binding | Sulfonamide group anchors to catalytic pocket |

| Kinases | Hydrophobic interactions | Bromine and furan enhance affinity |

Catalytic Reactions

The compound may participate in transition-metal-catalyzed reactions , such as nickel-mediated cross-electrophile coupling (XEC), based on structural analogs. While not explicitly tested, related sulfonamides undergo:

-

Oxidative addition : Nickel catalysts activate C–N bonds for transmetalation .

-

Intramolecular cyclopropanation : The furan ring could stabilize transient intermediates during cyclopropane formation.

Table 3: Hypothetical Reaction Pathway

| Step | Process | Key Intermediate |

|---|---|---|

| 1 | Oxidative addition | Ni(0) → Ni(II) species |

| 2 | Transmetalation | Ni(II) → MeMgI complex |

| 3 | Cyclopropanation | Intramolecular ring closure |

Substituent Effects on Reactivity

Studies on structurally similar sulfonamides reveal trends in reactivity:

-

Halogen substitution : Bromine enhances binding affinity to hydrophobic pockets via increased electron density .

-

Hydroxyl group : Modulates solubility and hydrogen bonding, influencing enzyme interaction kinetics.

-

Furan ring : Contributes to π–π stacking and stabilization of intermediates in catalytic cycles.

Table 4: Substituent Impact

| Substituent | Effect on Reactivity | Example Outcome |

|---|---|---|

| Bromine | Increased hydrophobicity | Enhanced enzyme binding |

| Hydroxyl | Solubility modulation | Tunable pharmacokinetics |

| Furan ring | Aromatic stabilization | Improved reaction efficiency |

Physical and Chemical Stability

-

Thermal stability : Likely stable under standard conditions due to the sulfonamide’s robust bond.

-

Hydrolytic stability : Susceptible to acidic/basic hydrolysis, though furan and bromine may influence degradation rates.

-

Oxidative stability : Furan rings are prone to oxidation, but the hydroxypropyl group may mitigate reactivity.

科学研究应用

Medicinal Chemistry

Antibacterial and Antiviral Properties

The sulfonamide class, to which this compound belongs, is well-known for its antibacterial and antiviral activities. Research indicates that compounds similar to 2-bromo-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide exhibit substantial interactions with biological targets, including enzymes involved in bacterial and viral replication. This suggests potential therapeutic applications in treating infections caused by resistant strains of bacteria and viruses.

Enzyme Inhibition Studies

Preliminary investigations have shown that this compound can inhibit specific enzymes, which is crucial for developing new drugs. For instance, the binding affinity of sulfonamides to dihydropteroate synthase (an enzyme involved in folate synthesis in bacteria) has been a focal point of research. The structural features of this compound may enhance its efficacy as an inhibitor .

Organic Synthesis

Building Block in Chemical Synthesis

The compound serves as a versatile building block in organic synthesis due to its functional groups. It can undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions, making it valuable for synthesizing more complex molecules. Researchers are exploring its utility in creating derivatives that may have enhanced biological activities or novel properties .

Synthesis of Related Compounds

The synthesis routes for this compound involve multiple steps that can be optimized for large-scale production. The ability to modify the furan ring or the sulfonamide group allows for the generation of a library of compounds with varying biological activities .

作用机制

The mechanism of action of 2-bromo-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors that are sensitive to sulfonamide groups. The furan ring can also participate in π-π interactions or hydrogen bonding, contributing to the compound’s overall activity.

相似化合物的比较

Similar Compounds

- 2-bromo-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide

- 2-bromo-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide

Uniqueness

2-bromo-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide is unique due to the presence of both a furan ring and a benzenesulfonamide group. This combination allows for a wide range of chemical reactivity and potential applications in various fields. The hydroxyl group on the propyl chain also provides additional sites for chemical modification, making it a versatile compound for further functionalization.

生物活性

2-bromo-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide (CAS Number: 1448035-53-7) is a sulfonamide derivative that has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the available literature on its biological activity, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : C13H14BrNO4S

- Molecular Weight : 360.23 g/mol

- Structure : The compound features a furan ring, a bromine atom, and a benzenesulfonamide core, which contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In particular, compounds structurally similar to this compound have shown promising results against various bacterial strains.

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| 4d | 6.72 | E. coli |

| 4h | 6.63 | S. aureus |

| 4a | 6.67 | P. aeruginosa |

| 4e | 6.28 | A. niger |

These findings suggest that the compound could possess similar antimicrobial efficacy due to the presence of the benzenesulfonamide moiety, which is known for its antibacterial properties .

Anti-inflammatory Activity

Studies have demonstrated that sulfonamide derivatives can inhibit inflammatory responses. For instance, compounds derived from benzenesulfonamides have been evaluated for their ability to reduce carrageenan-induced edema in animal models.

| Compound | Inhibition (%) at 3h |

|---|---|

| 4a | 94.69 |

| 4c | 89.66 |

| 4f | 87.83 |

The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and mediators, suggesting that this compound may exert similar effects .

The biological activity of this compound is likely mediated through interactions with specific molecular targets, such as enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms. The furan ring may enhance lipophilicity, facilitating cellular uptake and interaction with target sites .

Case Studies

While direct case studies on this compound are scarce, related studies on similar compounds provide insights into potential therapeutic applications:

- Antimicrobial Efficacy : A study highlighted the effectiveness of sulfonamide derivatives against both Gram-positive and Gram-negative bacteria, with some derivatives achieving low MIC values.

- Anti-inflammatory Effects : Another research effort demonstrated that certain benzenesulfonamides significantly reduced inflammation in vivo, supporting the hypothesis that structural modifications can enhance anti-inflammatory properties.

属性

IUPAC Name |

2-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO4S/c1-13(16,12-7-4-8-19-12)9-15-20(17,18)11-6-3-2-5-10(11)14/h2-8,15-16H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMMPODDMQTOSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC=C1Br)(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。